methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate
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Description
Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C12H14FNO4S and its molecular weight is 287.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymerization
Methyl 3-(dimethylamino) acrylates, similar in structure to the compound , have been utilized as precursors for synthesizing various chemical structures, including pyrimidine-4(3H)-ones. These compounds are synthesized and then reacted with aliphatic and aromatic amidines to produce substituted pyrimidones. This process highlights the utility of such compounds in creating diverse chemical structures through cyclization reactions with urea or thiourea, leading to derivatives like uracil or thiouracil (Sokolenko et al., 2017).
Polymer Electrolytes
In the field of polymer electrolytes, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via an activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. This method offers precise control over cation functionality without harmful side reactions, allowing for the direct integration of guanidinium into stable phenyl rings, showcasing the potential application of related compounds in advanced material synthesis (Kim et al., 2011).
Fluorescent Molecular Probes
Compounds containing a dimethylamino group have been developed as new fluorescent solvatochromic dyes, where a "push-pull" electron transfer system is created. These compounds exhibit strong solvent-dependent fluorescence, which correlates well with the empirical solvent polarity parameter, ET(30). This solvent polarity dependence suggests that fluorescence arises from an intramolecular charge transfer, making such compounds valuable for developing ultra-sensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).
Humidity Sensors
An environment-sensitive fluorophore embedded in hydrogel has been used to develop a fluorescence-based sensing scheme for measuring relative humidity (RH). The fluorophore, when incorporated into different hydrogel films, responds to RH changes by altering its emission wavelength due to the swelling and contracting of the hydrogels. This method showcases how similar compounds can be applied in creating sensors with significant commercial potential for RH measurement (Tellis et al., 2011).
Properties
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(2-fluorophenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-7-5-4-6-9(10)13/h4-8H,1-3H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJQWZDVDDHRHX-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.